molecular formula C16H19N B1339082 4-tert-butyl-N-phenylaniline CAS No. 4496-49-5

4-tert-butyl-N-phenylaniline

Cat. No.: B1339082
CAS No.: 4496-49-5
M. Wt: 225.33 g/mol
InChI Key: UOMXLEWVJZEVGP-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-phenylaniline is an organic compound with the molecular formula C₁₆H₁₉N and a molecular weight of 225.33 g/mol . It is a derivative of aniline, where the phenyl group is substituted with a tert-butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

It’s known that this compound can participate in schiff base formation reactions . Schiff bases are often involved in biological processes, acting on various enzymes and receptors.

Mode of Action

It has been reported to participate in schiff base formation reactions with aldehydes . This suggests that it may interact with its targets through the formation of imine bonds, leading to changes in the target’s structure and function.

Pharmacokinetics

Some physicochemical properties such as lipophilicity and water solubility, which can impact bioavailability, have been reported . The compound has a high lipophilicity (Log Po/w of 3.06 to 5.14), suggesting it may readily cross lipid bilayers, such as cell membranes .

Action Environment

The action of 4-tert-butyl-N-phenylaniline can be influenced by various environmental factors. For instance, its stability may be affected by exposure to air . Additionally, its solubility and hence its bioavailability and efficacy can be influenced by the polarity of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 4-tert-butylaniline with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-N-phenylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-N-phenylaniline is unique due to the presence of both the tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in various synthetic and industrial applications, providing advantages in terms of reactivity and stability compared to its analogs .

Properties

IUPAC Name

4-tert-butyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMXLEWVJZEVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466175
Record name (4-tert-Butyl-phenyl)-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4496-49-5
Record name 4-tert-Butyldiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-tert-Butyl-phenyl)-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLDIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

8.2 g (0.061 mol) of acetanilide, 19.2 g (0.090 mol) of p-tertiarybutylbromobenzene, 9.95 g (0.072 mol) of anhydrous potassium carbonate, and 0.50 g (0.008 mol) of copper powder were mixed. The reaction mixture was then allowed to undergo reaction at a temperature of 190° C. to 203° C. for 23 hours. The reaction product was then extracted with 75 ml of toluene. The insoluble contents were removed by filtration. The filtrate was then concentrated to dryness. The concentrate was then dissolved in 30 ml of isoamyl alcohol. The material was then hydrolyzed with 1.1 g of water and 7.9 g (0.12 mol) of 85% potassium hydroxide at a temperature of 125° C. The material was then subjected to steam distillation to distill off isoamyl alcohol and excess p-tertiarybutylbromobenzene. The residue was extracted with 80 ml of toluene, washed with water, and then concentrated to dryness. The concentrate was then recrystallized from 100 ml of n-hexane to obtain 8.1 g (yield: 58.9%) of N-phenyl-p-tertiarybutylaniline.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

96.4 g (452 mmol) of 1-bromo-4-tert-butylbenzene and 42.1 g (452 mmol) of aniline are dissolved in toluene and saturated with N2 for 15 min. 2.85 g (5 mmol) of DPPF, followed by 1.13 g (5 mmol) of Pd(OAc)2 and 56.8 g (588 mmol) of NaOtBu are subsequently added successively, and the mixture is refluxed for 6 h. The organic phase is separated off, washed twice with water and filtered through Celite, rinsed with toluene and evaporated in a rotary evaporator, leaving 101 g of ochre-coloured solid (99% of theory), which is employed without further purification in the subsequent reaction.
Quantity
96.4 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.85 g
Type
catalyst
Reaction Step Three
Quantity
1.13 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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